

An In-depth Technical Guide to the Metamagnetism of Iron(II) Bromide (FeBr₂)

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Compound of Interest				
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Abstract

Iron(II) Bromide (FeBr₂) is a layered antiferromagnetic insulator that has garnered significant interest as a model system for studying metamagnetism. This phenomenon is characterized by a field-induced magnetic phase transition from an antiferromagnetic (AFM) to a ferromagnetic (FM) state. This technical guide provides a comprehensive overview of the metamagnetic properties of FeBr₂, including its crystal and magnetic structure, the theoretical underpinnings of its magnetic behavior, and detailed experimental methodologies for its characterization. Quantitative data are summarized in tabular format for ease of comparison, and key processes are visualized using diagrams generated with Graphviz.

Introduction

Iron(II) Bromide, with the chemical formula FeBr₂, is a crystalline solid that belongs to the family of transition metal dihalides.[1] At low temperatures, it exhibits antiferromagnetic ordering, which can be overcome by the application of an external magnetic field, leading to a sharp, first-order transition to a nearly saturated paramagnetic (or ferromagnetic) state.[2] This field-induced transition is the hallmark of metamagnetism. The study of FeBr₂ provides fundamental insights into magnetic anisotropy, exchange interactions, and phase transitions in low-dimensional magnetic systems.



Crystal and Magnetic Structure

FeBr₂ crystallizes in a trigonal layered structure belonging to the P-3m1 space group.[3][4] The Fe²⁺ ions form triangular lattices in layers that are perpendicular to the c-axis, and these layers are separated by two layers of Br⁻ ions.[2] This layered structure gives rise to quasi-two-dimensional magnetic behavior.

Below the Néel temperature (T_N), FeBr₂ enters an antiferromagnetic state. The magnetic moments of the Fe²⁺ ions within each layer are ferromagnetically aligned, pointing along the c-axis.[2][5] However, the magnetic moments of adjacent layers are aligned in an antiparallel fashion, resulting in a net zero magnetization in the absence of an external magnetic field.[2][5] This magnetic arrangement is a consequence of strong ferromagnetic intralayer exchange interactions (J₁) and weaker antiferromagnetic interlayer exchange interactions (J₂).

Theoretical Framework of Metamagnetism in FeBr₂

The metamagnetic behavior of FeBr₂ can be largely understood within the framework of the Ising model, which is a consequence of the strong single-ion anisotropy that confines the magnetic moments to the c-axis.[2] The key factors governing the magnetic properties are the crystal field environment of the Fe²⁺ ions, spin-orbit coupling, and the exchange interactions between magnetic moments.

Crystal Field and Spin-Orbit Coupling

The Fe²⁺ ion (3d⁶ configuration) in FeBr₂ is in a high-spin state and is surrounded by an octahedron of Br⁻ ions. The crystal field and spin-orbit coupling play a crucial role in establishing the large magnetic anisotropy.[6][7] These interactions lead to a splitting of the dorbital energy levels and result in a ground state with a large, unquenched orbital magnetic moment that is coupled to the spin moment.[6] This strong spin-orbit interaction is responsible for the strong preference of the magnetic moments to align along the c-axis, a key ingredient for the Ising-like behavior.

Exchange Interactions

The magnetic ordering in FeBr₂ is determined by the interplay of two primary exchange interactions:



- Intralayer exchange (J₁): A strong ferromagnetic coupling between the Fe²⁺ ions within the same layer.
- Interlayer exchange (J_2): A weaker antiferromagnetic coupling between Fe^{2+} ions in adjacent layers.

The metamagnetic transition occurs when the energy gained by aligning the magnetic moments with an external magnetic field applied along the c-axis overcomes the energy of the antiferromagnetic interlayer coupling.

Quantitative Data

The following tables summarize the key quantitative data for FeBr2.

Table 1: Crystallographic and Magnetic Properties of FeBr2

Property	Value	Reference
Crystal System	Trigonal	[3]
Space Group	P-3m1	[3][4]
Lattice Parameter (a)	3.728 Å	[4]
Lattice Parameter (c)	6.558 Å	[4]
Néel Temperature (T_N)	~11 - 14.2 K	[2]
Magnetic Moment per Fe ²⁺	~4.05 - 4.4 μ_B	[2][6]

Table 2: Metamagnetic Transition Properties of FeBr₂

Property	Condition	Value	Reference
Critical Field (H_c)	T = 4.2 K	31.5 kOe	[2]
Transition Type	Below Tricritical Point	First-order	[2]

Experimental Protocols



A comprehensive understanding of the metamagnetism in FeBr₂ requires a combination of experimental techniques. Below are detailed methodologies for key experiments.

Single Crystal Growth

High-quality single crystals of FeBr₂ are essential for accurate magnetic measurements. They can be grown by the Bridgman method.

- Starting Materials: High-purity iron powder and bromine.
- Procedure:
 - Stoichiometric amounts of iron and bromine are sealed in a quartz ampoule under vacuum.
 - The ampoule is placed in a two-zone furnace. The hot zone is maintained above the melting point of FeBr₂ (684 °C), and the cold zone is kept at a slightly lower temperature.
 - The ampoule is slowly lowered through the temperature gradient to promote the growth of a single crystal from the melt.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of materials.

- Instrumentation: A two-axis or three-axis neutron spectrometer equipped with a cryostat for low-temperature measurements and a superconducting magnet for applying an external magnetic field.
- Sample Preparation: A single crystal of FeBr₂ is mounted on an aluminum holder with the c-axis oriented either parallel or perpendicular to the scattering vector, depending on the magnetic reflections of interest.
- Methodology:
 - A monochromatic beam of neutrons (with a specific wavelength, e.g., 2.35 Å) is directed at the sample.



- The sample is cooled to a temperature below the Néel temperature (e.g., 4.2 K).
- Diffraction patterns are collected at zero field and in the presence of an applied magnetic field along the c-axis.
- The intensity of the magnetic Bragg peaks (e.g., (001) for the AFM state) is monitored as a function of temperature and applied magnetic field.
- The disappearance of the AFM Bragg peaks and the appearance of FM Bragg peaks at the critical field confirm the metamagnetic transition.
- Data Analysis: The collected diffraction data are analyzed using Rietveld refinement to determine the magnetic structure and the magnitude of the ordered magnetic moments.

Magnetization Measurements

Magnetization measurements provide direct evidence of the metamagnetic transition.

- Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer or a vibrating sample magnetometer (VSM) with a temperature-controlled sample environment and a superconducting magnet.
- Sample Preparation: A small single crystal of FeBr₂ is mounted in a sample holder (e.g., a gelatin capsule or a straw) with the c-axis aligned parallel to the applied magnetic field.
- Methodology:
 - Temperature Dependence: The sample is cooled in zero field (ZFC) or a small applied field (FC) to a low temperature (e.g., 2 K). The magnetization is then measured as the temperature is slowly increased. The Néel temperature is identified by a cusp in the ZFC magnetization curve.
 - Field Dependence (Metamagnetic Transition): The sample is cooled to a fixed temperature below T_N (e.g., 4.2 K). The magnetic field is then swept from zero to a value above the critical field and back to zero. A sharp, step-like increase in magnetization at the critical field (H_c) is the signature of the metamagnetic transition. Hysteresis in the transition may be observed.



 Data Analysis: The raw data (voltage vs. field/temperature) is converted to magnetization (emu/g or μ_B/Fe²⁺). The critical field is determined from the inflection point of the dM/dH curve.

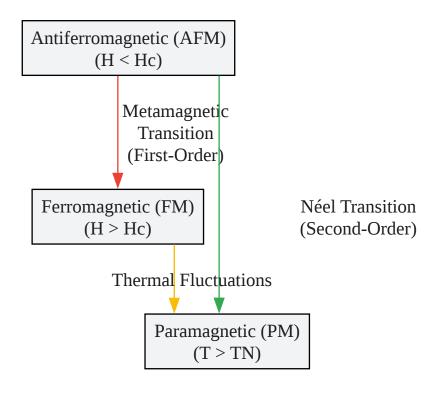
Specific Heat Measurement

Specific heat measurements are used to study the thermodynamics of the phase transitions.

- Instrumentation: A commercial physical property measurement system (PPMS) with a heat capacity option, which typically uses a relaxation-time calorimetry technique.
- Sample Preparation: A small, thin single crystal of FeBr₂ is attached to the sample platform
 with a small amount of thermal grease to ensure good thermal contact.
- Methodology:
 - The sample is cooled to a low temperature (e.g., 2 K) in zero magnetic field.
 - The specific heat is measured as a function of temperature by applying a small heat pulse and measuring the temperature relaxation of the sample.
 - A sharp lambda-like anomaly in the specific heat at the Néel temperature indicates the second-order phase transition from the paramagnetic to the antiferromagnetic state.
 - The measurements are repeated in the presence of an applied magnetic field along the c-axis. The anomaly at T_N will shift to lower temperatures with increasing field. A sharp peak at the first-order metamagnetic transition will also be observed in temperature sweeps at constant fields below the tricritical point.
- Data Analysis: The magnetic contribution to the specific heat is often extracted by subtracting
 the lattice contribution (phonons), which can be estimated from measurements on a nonmagnetic isostructural compound or by fitting the high-temperature data to the Debye model.

Visualizations Magnetic Phase Transition in FeBr₂

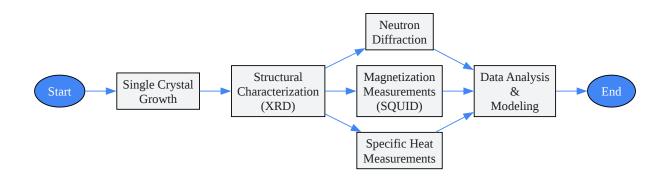




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Caption: Magnetic phase transitions in FeBr₂ as a function of temperature and applied magnetic field.

Experimental Workflow for Characterizing FeBr2



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